molecular formula C13H20N4O3S B2857703 N-methyl-N-(2-oxo-2-(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)ethyl)methanesulfonamide CAS No. 2034604-04-9

N-methyl-N-(2-oxo-2-(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)ethyl)methanesulfonamide

Cat. No.: B2857703
CAS No.: 2034604-04-9
M. Wt: 312.39
InChI Key: CXXLULNSOSLSBL-UHFFFAOYSA-N
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Description

N-methyl-N-(2-oxo-2-(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)ethyl)methanesulfonamide is a synthetic small molecule of interest in early-stage drug discovery research. This compound features a complex polyheterocyclic scaffold, incorporating a pyrazolo-pyrazine core, which is structurally analogous to purine bases. This makes it a potential candidate for investigating protein-kinase interactions . Kinase inhibition is a cornerstone of modern cancer therapeutics, and molecules with similar fused bicyclic architectures, such as pyrazolo[3,4-d]pyrimidines, are established as potent inhibitors of cyclin-dependent kinases (CDKs) and other kinase families . The presence of the methanesulfonamide group is a notable structural feature, as sulfonamide derivatives are frequently explored in medicinal chemistry for their diverse biological activities. Researchers can utilize this compound as a key intermediate or a building block for the synthesis of more complex molecules, or as a pharmacological probe to study specific biological pathways. The molecular structure suggests potential for binding to ATP-active sites of various kinases, making it valuable for biochemical assays and high-throughput screening campaigns aimed at identifying new therapeutic agents for diseases like cancer. This product is intended for research and development purposes only in a laboratory setting. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should consult the safety data sheet (SDS) and conduct their own characterization and bioactivity validation to determine the compound's specific properties and suitability for their research applications.

Properties

IUPAC Name

N-methyl-N-[2-oxo-2-(7,8,11-triazatricyclo[6.4.0.02,6]dodeca-1,6-dien-11-yl)ethyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4O3S/c1-15(21(2,19)20)9-13(18)16-6-7-17-12(8-16)10-4-3-5-11(10)14-17/h3-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXXLULNSOSLSBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)N1CCN2C(=C3CCCC3=N2)C1)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Key Structural Features

Compound Name Core Structure Substituents Functional Groups Molecular Weight (M+H)+
Target Compound Cyclopenta[3,4]pyrazolo[1,5-a]pyrazine Methanesulfonamide, oxoethyl Sulfonamide, ketone Not reported
Patent Compound 1 (EP 2022/06) Imidazo[1,5-a]pyrrolo[2,3-e]pyrazine Cyclopropanesulfonamide, hydroxyethyl Sulfonamide, hydroxyl 418
Patent Compound 2 (EP 2022/06) Imidazo[1,5-a]pyrrolo[2,3-e]pyrazine Cyclopropanesulfonamide, methylsulfonylethyl Sulfonamide, sulfonyl 418
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-... (1l, 2017) Tetrahydroimidazo[1,2-a]pyridine Nitrophenyl, cyano, esters Nitro, nitrile, ester ~558 (calc.)
Diethyl 3-benzyl-8-cyano-7-(4-nitrophenyl)-... (2d, 2017) Tetrahydroimidazo[1,2-a]pyridine Benzyl, nitrophenyl, esters Nitro, nitrile, ester ~574 (calc.)

Key Observations:

  • The target compound’s cyclopenta-pyrazolo-pyrazine core distinguishes it from the imidazo-pyrrolo-pyrazine cores in the patent compounds and the imidazo-pyridine cores in the 2017 derivatives .
  • Unlike the cyclopropanesulfonamide groups in the patent compounds, the target features a methanesulfonamide moiety, which may alter steric bulk and electronic properties .
  • The 2017 derivatives contain electron-withdrawing nitro and nitrile groups , absent in the sulfonamide-focused compounds, suggesting divergent pharmacological targets .

Physicochemical and Spectral Properties

Table 3: Physical and Spectral Data

Compound Melting Point (°C) 1H/13C NMR IR/MS Highlights
Target Compound Not reported Not available Not available
Patent Compounds Not reported Not detailed LC-MS confirmation
2017 Derivatives 1l: 243–245; 2d: 215–217 Full 1H/13C assignments (δ 1.2–8.5 ppm) IR: C=O (1700 cm⁻¹); HRMS validated

Key Observations:

  • The 2017 derivatives exhibit higher melting points (215–245°C), likely due to nitro-group rigidity and crystallinity, whereas sulfonamide-based compounds may prioritize solubility over thermal stability .
  • Absence of spectral data for the target compound limits direct comparison, though HRMS/LC-MS validation (as in the patent compounds) would be critical for structural confirmation .

Q & A

Q. What are the common synthetic routes for preparing N-methyl-N-(2-oxo-2-(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)ethyl)methanesulfonamide, and how are key intermediates optimized?

The synthesis typically involves multi-step pathways, starting with the construction of the pyrazolo-pyrazine core. Key steps include:

  • Cyclocondensation : Formation of the cyclopenta-pyrazolo-pyrazine scaffold via one-pot reactions using substituted hydrazines and carbonyl precursors under reflux in aprotic solvents (e.g., DMF or THF) .
  • Methanesulfonamide introduction : Alkylation or acylation reactions using methanesulfonyl chloride, with careful control of stoichiometry to avoid over-sulfonylation .
  • Intermediate purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate intermediates, monitored by TLC and HPLC .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR are essential for verifying substituent positions and stereochemistry. For example, the methanesulfonamide group shows characteristic singlets near δ 3.0–3.3 ppm (1^1H) and δ 40–45 ppm (13^{13}C) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ ion with <5 ppm error) .
  • Infrared Spectroscopy (IR) : Confirms functional groups like amide (1650–1700 cm1^{-1}) and sulfonamide (1150–1200 cm1^{-1}) .

Q. How can researchers optimize reaction yields for the final step of the synthesis?

  • Solvent selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance nucleophilicity in sulfonylation steps .
  • Catalyst use : Bases like triethylamine or DMAP improve reaction efficiency by scavenging HCl during methanesulfonamide formation .
  • Temperature control : Maintaining 0–5°C during sensitive steps (e.g., coupling reactions) minimizes side products .

Advanced Research Questions

Q. How can reaction mechanisms for cyclopenta-pyrazolo-pyrazine formation be elucidated?

  • Kinetic studies : Monitor reaction progress via 1^1H NMR to identify rate-determining steps (e.g., ring-closing vs. dehydrogenation) .
  • Isotopic labeling : Use 15^{15}N-labeled precursors to track nitrogen migration during cyclization .
  • Computational modeling : DFT calculations (e.g., Gaussian 16) predict transition states and validate proposed pathways .

Q. What strategies address discrepancies in biological activity data across different assays?

  • Dose-response validation : Replicate assays with standardized protocols (e.g., fixed DMSO concentrations ≤0.1% in cell-based tests) .
  • Metabolic stability checks : Use liver microsome assays (human/rat) to confirm compound stability, as rapid degradation may explain false negatives .
  • Off-target profiling : Screen against kinase panels or GPCR libraries to rule out nonspecific interactions .

Q. How can substituent effects on the pyrazolo-pyrazine core be systematically studied for SAR (Structure-Activity Relationship)?

  • Parallel synthesis : Prepare derivatives with varying substituents (e.g., electron-withdrawing groups at the 3,4-positions) using combinatorial chemistry .
  • Crystallography : Solve X-ray structures (e.g., monoclinic P21/c system) to correlate steric/electronic features with binding affinity .
  • Free-energy perturbation (FEP) : Computational methods predict binding energy changes upon substituent modification .

Q. What methodologies resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns)?

  • Variable-temperature NMR : Identify dynamic effects (e.g., rotational barriers in sulfonamide groups) causing splitting anomalies .
  • 2D NMR (COSY, NOESY) : Assign overlapping signals and confirm spatial proximity of protons .
  • Synchrotron XRD : Resolve ambiguous crystal structures to confirm regiochemistry .

Methodological Best Practices

Q. How should researchers design experiments to evaluate the compound’s pharmacokinetic (PK) properties?

  • In vitro assays : Measure permeability (Caco-2 cells), plasma protein binding (equilibrium dialysis), and metabolic stability (CYP450 isoforms) .
  • In vivo PK : Administer via IV and oral routes in rodent models, with LC-MS/MS quantification of plasma concentrations .

Q. What statistical approaches are recommended for handling batch-to-batch variability in synthesis?

  • Design of Experiments (DoE) : Use factorial designs (e.g., 2k^k or response surface) to optimize parameters (temperature, solvent ratio) .
  • Multivariate analysis (PCA) : Identify critical variables affecting yield/purity from historical batch data .

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